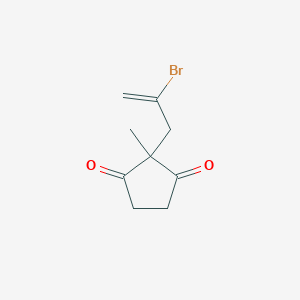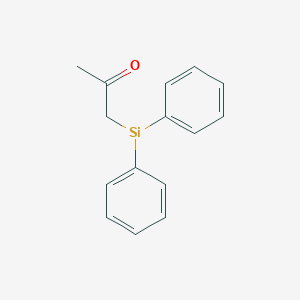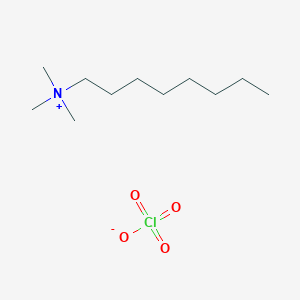![molecular formula C11H22Si B14270594 Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane CAS No. 138061-13-9](/img/structure/B14270594.png)
Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane is a chemical compound with a unique structure that includes a cyclopentene ring substituted with a methyl group and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane typically involves the reaction of 2-methylcyclopent-1-en-1-yl derivatives with trimethylsilyl reagents under specific conditions. One common method is the hydrosilylation of 2-methylcyclopent-1-en-1-yl ethylene with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency and product quality.
化学反応の分析
Types of Reactions
Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of specialty polymers and coatings with improved properties.
作用機序
The mechanism by which Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the compound can participate in various chemical reactions, modifying the properties of the target molecules.
類似化合物との比較
Similar Compounds
Methyl-1-cyclopenten-1-yl)-ethanone: A ketone with a similar cyclopentene structure.
1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl): Another compound with a cyclohexene ring and similar functional groups.
Uniqueness
Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific modifications of molecular structures.
特性
CAS番号 |
138061-13-9 |
|---|---|
分子式 |
C11H22Si |
分子量 |
182.38 g/mol |
IUPAC名 |
trimethyl-[1-(2-methylcyclopenten-1-yl)ethyl]silane |
InChI |
InChI=1S/C11H22Si/c1-9-7-6-8-11(9)10(2)12(3,4)5/h10H,6-8H2,1-5H3 |
InChIキー |
AICNEZYQAKOXOS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCC1)C(C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)


chloro-lambda~5~-phosphane](/img/structure/B14270524.png)

![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)
![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)

![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)


